1-Chloro-1,1,2,2-tetrafluoroethane

Description

Historical Context and Significance within Halogenated Hydrocarbon Chemistry

The study of halogenated hydrocarbons dates back to the 19th century, with Michael Faraday first synthesizing ethane (B1197151) in 1834. newworldencyclopedia.orgguidechem.comwikipedia.org Subsequent research by scientists like Hermann Kolbe and Edward Frankland furthered the understanding of these compounds. newworldencyclopedia.orgwikipedia.org Initially, the focus was on simple substitution reactions with chlorine and bromine, which often resulted in a mixture of halogenated products due to free radical mechanisms. newworldencyclopedia.orgscribd.com

The development of more selective synthesis methods in the chemical industry allowed for the production of specific halocarbons. newworldencyclopedia.org This led to the widespread use of compounds like chlorofluorocarbons (CFCs) and later, hydrochlorofluorocarbons (HCFCs), in various applications.

Research Trajectories and Contemporary Relevance of 1-Chloro-1,1,2,2-tetrafluoroethane Studies

This compound, also known as HCFC-124a, is a hydrochlorofluorocarbon. nist.gov It is a colorless, odorless, and nonflammable gas. nih.gov Contemporary research on this compound often focuses on its thermophysical and chemical properties, which are crucial for its applications and for understanding its environmental impact.

Studies have investigated its use as a component in refrigerant blends and as a fire extinguishant. wikipedia.org Detailed data on its thermodynamic properties, such as enthalpy, entropy, and thermal conductivity, are available from institutions like the National Institute of Standards and Technology (NIST). nist.gov Research also includes spectroscopic analysis to understand its molecular structure and behavior. nist.gov

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C2HClF4 |

| Molecular Weight | 136.476 g/mol |

| CAS Number | 354-25-6 |

| Boiling Point | -11.963 °C |

Note: Data sourced from various chemical databases. nist.govwikipedia.orgnih.gov

The ongoing study of this compound and similar compounds is essential for developing safer and more sustainable alternatives in various industrial sectors, while also contributing to our understanding of atmospheric chemistry and environmental science.

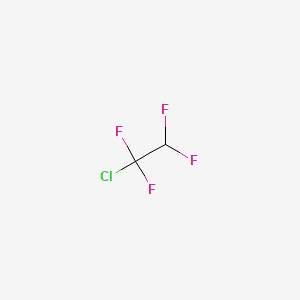

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-1,1,2,2-tetrafluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HClF4/c3-2(6,7)1(4)5/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZFYIGAYWLRCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HClF4 | |

| Record name | 1-CHLORO-1,1,2,2-TETRAFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042023 | |

| Record name | 1-Chloro-1,1,2,2-tetrafluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-chloro-1,1,2,2-tetrafluoroethane is a colorless odorless nonflammable gas., Liquid, Colorless, odorless gas; [HSDB] | |

| Record name | 1-CHLORO-1,1,2,2-TETRAFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethane, 1-chloro-1,1,2,2-tetrafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,2,2-Tetrafluoro-1-chloroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7879 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

-11.7 °C | |

| Record name | 1-Chloro-1,1,2,2-tetrafluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.379 g/mL at 20 °C (liquid) | |

| Record name | 1-Chloro-1,1,2,2-tetrafluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Chlorofluoroalkanes (and also the alternative HCFCs and HFCs) produced on an industrial scale are subject to stringent standards. Impurities must not exceed the following limits (vol %): acids, 0; moisture, <0.001; higher-boiling fractions, <0.05; and other gases, 2. /Chlorofluoroalkanes/ | |

| Record name | 1-Chloro-1,1,2,2-tetrafluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas | |

CAS No. |

354-25-6 | |

| Record name | 1-CHLORO-1,1,2,2-TETRAFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloro-1,1,2,2-tetrafluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HCFC-124a | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1-chloro-1,1,2,2-tetrafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chloro-1,1,2,2-tetrafluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-1,1,2,2-tetrafluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CHLORO-1,1,2,2-TETRAFLUOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X1142270I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Chloro-1,1,2,2-tetrafluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-117 °C | |

| Record name | 1-Chloro-1,1,2,2-tetrafluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Pathways and Industrial Production Dynamics of 1 Chloro 1,1,2,2 Tetrafluoroethane

Hydrofluorination Methodologies

The synthesis of 1-Chloro-1,1,2,2-tetrafluoroethane relies on specific chemical reactions that introduce fluorine into a hydrocarbon skeleton.

One of the principal commercial methods for producing this compound is the hydrofluorination of tetrachloroethylene (B127269) (perchloroethylene). ecetoc.orgoecd.org This process involves reacting tetrachloroethylene with hydrogen fluoride (B91410) (HF). This synthesis is part of a broader manufacturing pathway that can also lead to the production of 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a), with HCFC-124 serving as a key intermediate. ecetoc.orgchemicalbook.com The reaction can be catalyzed, for example, by a combination of chromium and gold. chemicalbook.com In some process variations, if HFC-134a is the desired final product, any HCFC-124 produced is recycled back into the process. chemicalbook.com

C₂Cl₄ + 4HF → C₂HClF₄ + 3HCl

This reaction represents the substitution of four chlorine atoms with four fluorine atoms and the addition of one hydrogen atom.

An alternative industrial route to synthesize this compound is through the hydro-dechlorination of 1,1-dichloro-1,2,2,2-tetrafluoroethane (B72178) (CFC-114a). ecetoc.orgoecd.org This process involves reacting CFC-114a with a source of hydrogen to selectively remove a chlorine atom and replace it with a hydrogen atom. Palladium-based catalysts are often employed for this type of reaction. osti.gov

The general equation for this synthesis is:

CF₃-CCl₂F + H₂ → CF₃-CHClF + HCl

This method is also a step in the potential production of HFC-134a, where CFC-114a is first produced and then hydrodechlorinated. ecetoc.org

Table 1: Overview of Synthetic Pathways for this compound

| Method | Starting Material | Primary Reagent | Common Catalyst | Product |

| Hydrofluorination | Tetrachloroethylene | Hydrogen Fluoride (HF) | Chromium-based | This compound |

| Hydro-dechlorination | 1,1-dichloro-1,2,2,2-tetrafluoroethane (CFC-114a) | Hydrogen (H₂) | Palladium-based | This compound |

Multi-step Synthetic Procedures and Reaction Mechanisms

The industrial production of this compound is often embedded within more complex, multi-step syntheses aimed at producing a range of fluorinated compounds. udel.eduyoutube.comlibretexts.org For instance, the synthesis starting from tetrachloroethylene can be part of a larger process designed to manufacture HFC-134a. ecetoc.orgchemicalbook.com In this context, the hydrofluorination of tetrachloroethylene first yields HCFC-124, which can then be subjected to a subsequent hydrodechlorination step to produce HFC-134a. ecetoc.org

The reaction mechanism for the hydro-dechlorination of CFC-114a over palladium catalysts has been studied and is believed to proceed via the formation of a carbene intermediate (CF₃-CF). researchgate.net The use of deuterium (B1214612) instead of hydrogen in studies helps in identifying the reaction products and confirming the mechanism through mass spectrometry. researchgate.net

Similarly, the synthesis of CFC-114a, the precursor for the hydro-dechlorination route, is itself a multi-step process. The most common commercial method for producing chlorofluorocarbons involves the successive replacement of chlorine atoms with fluorine using hydrogen fluoride, often with antimony-based catalysts in the liquid phase or chromium-based catalysts in the vapor phase. nih.gov

Byproduct Formation and Purification Considerations in Industrial Synthesis

In the industrial synthesis of this compound, the formation of byproducts is a critical consideration that necessitates subsequent purification steps to achieve the desired product purity of over 99%. ecetoc.org The specific impurities depend on the starting materials and the reaction conditions. ecetoc.org

For example, in the hydrofluorination of tetrachloroethylene, incompletely fluorinated or differently arranged isomers can form. The reaction mixture may also contain unreacted starting materials or other chlorinated and fluorinated ethanes and ethylenes. One identified potential impurity is 1,1-dichloro-2,2-difluoroethylene (B1203012) (HCFC-1122). google.com

Purification of the crude product is essential. Extractive distillation is one method used to separate this compound from chlorine-containing impurities. google.com In this process, an extraction agent, such as trichloroethylene (B50587) or perchloroethylene, is added to the mixture to alter the relative volatilities of the components, facilitating their separation in a distillation column. google.com

Industrial manufacturing plants may also be equipped with incineration units to safely dispose of any waste gases and byproducts from the synthesis and purification stages. oecd.org

Table 2: Common Impurities and Purification Methods

| Synthesis Route | Potential Byproducts/Impurities | Purification Technique |

| Hydrofluorination of Tetrachloroethylene | Unreacted Tetrachloroethylene, other chlorofluoroethanes, 1,1-dichloro-2,2-difluoroethylene (HCFC-1122) | Extractive Distillation |

| Hydro-dechlorination of CFC-114a | Unreacted CFC-114a, other hydrofluorocarbons | Distillation |

Advanced Spectroscopic Characterization and Computational Chemistry of 1 Chloro 1,1,2,2 Tetrafluoroethane

Vibrational and Rotational Spectroscopy Applications

Vibrational and rotational spectroscopy are fundamental techniques used to elucidate the structural and dynamic properties of molecules. These methods probe the quantized energy levels associated with molecular vibrations (bond stretching and bending) and end-over-end rotation in the gas phase.

Infrared Spectroscopic Analysis

Infrared (IR) spectroscopy is a primary tool for identifying the functional groups and fingerprint vibrational modes of a molecule. The technique measures the absorption of infrared radiation at frequencies that correspond to the molecule's specific vibrational transitions. For 1-Chloro-1,1,2,2-tetrafluoroethane, a detailed experimental infrared absorption spectrum with assigned vibrational frequencies is not extensively available in the reviewed scientific literature. Such an analysis would typically reveal strong absorption bands corresponding to C-H, C-C, C-Cl, and C-F stretching and bending vibrations.

Raman Spectroscopic Investigations

Raman spectroscopy serves as a complementary technique to IR spectroscopy. It involves the inelastic scattering of monochromatic light, providing information about a molecule's vibrational modes. A key advantage is its ability to detect symmetric vibrations that may be weak or absent in an IR spectrum. Comprehensive Raman spectroscopic data, including specific band frequencies and polarization information for this compound, are not readily found in published scientific studies.

Microwave Spectroscopy and Molecular Constants

Microwave spectroscopy offers high-precision data on the rotational energy levels of gas-phase molecules. researchgate.net Analysis of a microwave spectrum allows for the precise determination of a molecule's rotational constants (A, B, and C), which are inversely related to its moments of inertia. From these constants, highly accurate molecular structures, including bond lengths and angles, can be derived. researchgate.net Despite the utility of this technique, specific experimental studies detailing the microwave spectrum and the resulting molecular constants for this compound could not be identified in the available literature.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, causing it to ionize and often fragment in a characteristic pattern. This fragmentation pattern provides a molecular fingerprint that can be used for identification and structural elucidation.

The mass spectrum of this compound is available through the NIST Mass Spectrometry Data Center. nist.gov The molecule has a molecular weight of approximately 136.47 g/mol . nist.gov Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), fragments containing a chlorine atom appear as a pair of peaks two m/z units apart, with the peak corresponding to the ³⁵Cl isotope being about three times more intense.

The primary fragmentation of this compound involves the cleavage of the C-C and C-Cl bonds. The most abundant fragment ion, which forms the base peak in the spectrum, is the chlorodifluoromethyl cation, [CClF₂]⁺, observed at an m/z of 85 (for ³⁵Cl) and 87 (for ³⁷Cl). Another significant fragment is the difluoromethyl cation, [CHF₂]⁺, at m/z 51, which results from the cleavage of the C-C bond and loss of the CClF₂ group. The molecular ion, [C₂HClF₄]⁺, is observed with low intensity at m/z 136 and 138. nist.gov

Table 1: Prominent Mass Spectrometric Fragments of this compound

| Mass-to-Charge Ratio (m/z) | Ion Fragment | Description |

| 51 | [CHF₂]⁺ | Loss of ·CClF₂ radical |

| 67 | [C₂HF₂]⁺ | Loss of Cl and F atoms |

| 85 / 87 | [CClF₂]⁺ | Base Peak; Cleavage of C-C bond |

| 101 | [C₂F₄]⁺ | Loss of H and Cl atoms |

| 136 / 138 | [C₂HClF₄]⁺ | Molecular Ion |

| Data sourced from NIST Chemistry WebBook. nist.gov |

Quantum Chemical Computations and Molecular Modeling

Quantum chemical computations, particularly those employing Density Functional Theory (DFT), have become indispensable for predicting and understanding molecular properties, especially when experimental data is scarce.

Density Functional Theory (DFT) Applications to this compound Systems

Density Functional Theory is a computational method used to investigate the electronic structure of many-body systems. It is routinely applied to calculate optimized molecular geometries, bond energies, vibrational frequencies, rotational constants, and other spectroscopic parameters. researchgate.netrsc.org

While numerous DFT studies have been conducted on its more common isomer, 2-chloro-1,1,1,2-tetrafluoroethane (B1218211) (HCFC-124), specific computational studies detailing the structural and spectroscopic parameters of this compound (HCFC-124a) are not widely reported in the literature. researchgate.net A theoretical investigation of HCFC-124a using DFT would involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311G(d)) to solve the Schrödinger equation. researchgate.net Such calculations would yield the molecule's lowest energy conformation, providing precise values for C-C, C-H, C-Cl, and C-F bond lengths and the corresponding bond angles. Furthermore, these computations could predict the vibrational frequencies and IR/Raman intensities, which would aid in the interpretation of experimental spectra, and calculate the rotational constants, offering a theoretical alternative in the absence of microwave spectroscopy data.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

The electronic structure of a molecule is fundamental to understanding its reactivity and kinetic stability. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions.

Computational studies, particularly using Density Functional Theory (DFT), are employed to calculate these molecular orbitals and their corresponding energies. For related compounds like 1-Chloro-1,2,2,2-tetrafluoroethane (an isomer of the title compound, also known as HCFC-124), the HOMO-LUMO gap has been investigated in the context of its interaction with other materials, such as boron nitride nanotubes (BNNTs). cdnsciencepub.com

In a study analyzing the adsorption of 1-Chloro-1,2,2,2-tetrafluoroethane, DFT calculations were performed to determine the electronic properties, including the HOMO and LUMO energies. The energy gap (ΔE) is a direct measure of the electronic excitability. researchgate.net For the isolated HCFC-124 molecule, the calculated HOMO energy is -12.91 eV and the LUMO energy is -0.38 eV, resulting in a HOMO-LUMO gap of 12.53 eV. cdnsciencepub.com This relatively large gap is indicative of the molecule's high stability.

Table 1: Frontier Orbital Energies and HOMO-LUMO Gap for 1-Chloro-1,2,2,2-tetrafluoroethane (HCFC-124)

| Molecular Orbital | Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |

|---|---|---|

| HOMO | -12.91 | 12.53 |

Note: Data is for the isomer 1-Chloro-1,2,2,2-tetrafluoroethane (HCFC-124) as a proxy, based on available research. cdnsciencepub.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and intermolecular interactions. wikipedia.org It provides detailed information on charge distribution, hybridization, and the delocalizing effects of orbital interactions, such as hyperconjugation. rsc.org

For the isomer 1-Chloro-1,2,2,2-tetrafluoroethane (HCFC-124), NBO analysis has been used to elucidate the nature of its interactions when adsorbed onto surfaces like boron nitride nanotubes (BNNTs). The analysis reveals the charge transfer between the molecule and the adsorbent surface. In one such study, it was found that the HCFC-124 molecule acts as a charge acceptor, with a net charge transfer from the BNNT to the molecule upon adsorption. cdnsciencepub.com

The NBO charge distribution for an isolated 1-Chloro-1,2,2,2-tetrafluoroethane molecule shows a significant negative charge on the highly electronegative fluorine and chlorine atoms, while the carbon and hydrogen atoms carry positive charges. This inherent polarity is crucial in defining its interaction with other molecules and surfaces.

Table 2: NBO Charge Distribution of an Isolated 1-Chloro-1,2,2,2-tetrafluoroethane (HCFC-124) Molecule

| Atom | Natural Charge (e) |

|---|---|

| C1 | +0.47 |

| C2 | +0.55 |

| Cl | -0.12 |

| F (attached to C1) | -0.29 |

| F (attached to C2) | -0.28 |

Note: Data is for the isomer 1-Chloro-1,2,2,2-tetrafluoroethane (HCFC-124). Atom numbering is based on the referenced study and may differ from standard IUPAC nomenclature for clarity. cdnsciencepub.com

This charge distribution confirms the electron-withdrawing nature of the halogen atoms and the resulting polarization of the C-C, C-H, C-Cl, and C-F bonds.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonding and molecular structure based on the topology of the electron density (ρ). cdnsciencepub.com By analyzing the critical points in the electron density, QTAIM can characterize the nature of atomic and intermolecular interactions. A key feature is the bond critical point (BCP), which exists between any two atoms that are linked by a bond path. cdnsciencepub.com

The properties at the BCP, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), reveal the type of interaction. For covalent bonds, ρ(r) is large and ∇²ρ(r) is negative. For closed-shell interactions, such as van der Waals forces, ionic bonds, and hydrogen bonds, ρ(r) is small and ∇²ρ(r) is positive. cdnsciencepub.com

In the study of 1-Chloro-1,2,2,2-tetrafluoroethane (HCFC-124) adsorption on BNNTs, QTAIM analysis was performed to characterize the non-covalent interactions between the molecule and the nanotube surface. The analysis identified several BCPs between the atoms of the HCFC-124 molecule and the atoms of the BNNT, confirming the presence of intermolecular interactions. The small values of electron density and positive values of the Laplacian at these BCPs indicated that the adsorption is governed by closed-shell interactions, characteristic of physisorption. cdnsciencepub.com

Table 3: QTAIM Parameters for a Representative Intermolecular Interaction of HCFC-124 with BNNT

| Interaction | Electron Density ρ(r) (a.u.) | Laplacian ∇²ρ(r) (a.u.) | Total Energy Density H(r) (a.u.) |

|---|---|---|---|

| F···B | 0.0065 | +0.0241 | +0.0003 |

Note: Data is for the isomer 1-Chloro-1,2,2,2-tetrafluoroethane (HCFC-124) interacting with a Boron Nitride Nanotube (BNNT). The values are representative of the weak, non-covalent interactions observed. cdnsciencepub.com

These findings from QTAIM analysis are consistent with the results from NBO and energy decomposition analyses, providing a comprehensive picture of the physisorption process. cdnsciencepub.com

Non-Covalent Interaction (NCI) Analysis in Adsorption Phenomena

Non-Covalent Interaction (NCI) analysis is a computational tool used to visualize and understand weak, non-covalent interactions in three-dimensional space. It is based on the electron density and its derivatives and is particularly useful for studying phenomena like adsorption, where van der Waals forces, hydrogen bonds, and steric repulsion play a key role.

For halogenated hydrocarbons like this compound, NCI analysis can map the specific regions of interaction between the molecule and a substrate. In the context of the adsorption of its isomer, 1-Chloro-1,2,2,2-tetrafluoroethane (HCFC-124), on boron nitride nanotubes, NCI plots would reveal the presence of broad, diffuse regions of weak van der Waals interactions between the fluorine and hydrogen atoms of the molecule and the boron and nitrogen atoms of the nanotube surface. cdnsciencepub.com

The NCI visualization typically shows large, green-colored surfaces between the interacting entities, which signifies weak, attractive van der Waals interactions. Red-colored areas would indicate steric repulsion, while blue areas would denote strong, attractive interactions like hydrogen bonds. The analysis for HCFC-124 adsorption confirms that the dominant forces are weak, non-covalent interactions, which is characteristic of physical adsorption. This is in agreement with the low adsorption energies calculated for the system. cdnsciencepub.com

Theoretical Molecular Modeling for Biological Interactions

Theoretical molecular modeling and simulation are powerful tools for investigating the interactions between small molecules and biological macromolecules like proteins and DNA. These methods can predict binding affinities, identify key interacting residues, and elucidate the molecular mechanisms of toxicity or biological activity. researchgate.netresearchgate.net

For many halogenated hydrocarbons, their biological effects, including toxicity and anesthetic properties, are linked to their intermolecular interactions with biological targets. researchgate.netnih.gov However, based on the reviewed scientific literature, there is a notable lack of specific studies employing theoretical molecular modeling to investigate the biological interactions of this compound. While studies exist for related fluorocarbons in applications such as refrigerants or propellants, and general analyses of chlorinated compounds are available, dedicated molecular docking or molecular dynamics simulations of this compound with specific biological targets like enzymes or receptors were not found in the searched literature. researchgate.netnih.gov

Therefore, a detailed analysis of its specific binding modes, target proteins, or potential metabolic pathways derived from molecular modeling is not available at this time.

Environmental Fate and Atmospheric Chemistry of 1 Chloro 1,1,2,2 Tetrafluoroethane

Atmospheric Degradation Mechanisms and Kinetics

The atmospheric fate of 1-Chloro-1,1,2,2-tetrafluoroethane (HCFC-124a) is primarily dictated by its degradation in the troposphere, the lowest layer of the Earth's atmosphere.

The principal removal mechanism for HCFCs and HFCs from the atmosphere is their reaction with hydroxyl (OH) radicals. noaa.gov These highly reactive radicals are naturally present in the troposphere and initiate the breakdown of many atmospheric compounds. noaa.gov For HCFC-124a, this reaction involves the abstraction of a hydrogen atom, leading to the formation of a haloalkyl radical.

The rate of this reaction is crucial for determining the atmospheric lifetime of HCFC-124a. The reaction rate constant for this compound with OH radicals has been a subject of study to understand its atmospheric behavior.

Unlike chlorofluorocarbons (CFCs), which are primarily broken down by photolysis (decomposition by sunlight) in the stratosphere, hydrochlorofluorocarbons (HCFCs) like this compound contain carbon-hydrogen bonds. This makes them susceptible to attack by hydroxyl radicals in the troposphere.

While direct photolysis of HCFC-124a in the troposphere is not a significant degradation pathway, the subsequent products of its reaction with OH radicals can undergo further photochemical reactions. For instance, the degradation of similar hydrofluorocarbons can lead to the formation of various intermediate products. The atmospheric oxidation of 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a), a related compound, results in the formation of trifluoroacetyl fluoride (B91410) (CF₃C(O)F) and formyl fluoride (HC(O)F).

Atmospheric Lifetime Assessments

The atmospheric lifetime of a compound is the time it takes for about 63% of it to be removed from the atmosphere. ecetoc.org This is a critical factor in assessing its potential environmental impact. epa.gov For substances like this compound, the atmospheric lifetime is primarily determined by the rate of its reaction with OH radicals in the troposphere. noaa.gov

The presence of a hydrogen atom in the molecule makes it more susceptible to this reaction, resulting in a shorter atmospheric lifetime compared to fully halogenated CFCs. noaa.gov The atmospheric lifetime of this compound is an important parameter used in the calculation of its Ozone Depletion Potential and Global Warming Potential.

Ozone Depletion Potential (ODP) Evaluation

The Ozone Depletion Potential (ODP) of a chemical is a relative measure of its ability to cause ozone depletion. wikipedia.org It is calculated in comparison to trichlorofluoromethane (B166822) (CFC-11), which is assigned an ODP of 1.0. wikipedia.org

Hydrochlorofluorocarbons (HCFCs) like this compound have significantly lower ODPs than CFCs. wikipedia.org This is because their shorter atmospheric lifetimes mean a smaller fraction of the emitted substance reaches the stratosphere, where the ozone layer is located. wikipedia.org Additionally, the presence of fewer chlorine atoms per molecule contributes to a lower ODP. The ODP for this compound is reported to be 0.02. nih.gov This value reflects its reduced potential to contribute to stratospheric ozone depletion compared to CFC-11. nih.govepa.gov

Table 1: Ozone Depletion Potential (ODP) of this compound

| Compound | ODP |

| This compound | 0.02 |

| Reference: CFC-11 | 1.0 |

Global Warming Potential (GWP) Quantification

The Global Warming Potential (GWP) is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, typically 100 years, relative to carbon dioxide (CO₂), which has a GWP of 1. epa.gov

This compound is a greenhouse gas, and its GWP is a key metric for its climate impact. The direct GWP of 2-chloro-1,1,1,2-tetrafluoroethane (B1218211) (an isomer of this compound) over a 100-year time horizon is reported to be 619. nih.gov This indicates that, on a mass basis, it is 619 times more potent than CO₂ at trapping heat over a century. epa.govnih.gov

Table 2: Global Warming Potential (GWP) of 2-Chloro-1,1,1,2-tetrafluoroethane (100-Year Time Horizon)

| Compound | GWP |

| 2-Chloro-1,1,1,2-tetrafluoroethane | 619 |

| Reference: Carbon Dioxide | 1 |

Environmental Distribution and Partitioning Behavior

When released into the environment, the physical and chemical properties of this compound dictate its distribution across different environmental compartments such as air, water, and soil.

As a gas at standard temperature and pressure, it is expected to partition almost exclusively to the atmosphere upon release. ecetoc.org Its low boiling point and high vapor pressure facilitate this rapid volatilization from soil and water surfaces. ecetoc.org

The partitioning behavior between water and air is described by the Henry's Law constant. For similar compounds like 1,1,1,2-tetrafluoroethane, the Henry's Law constant indicates low solubility in water, further supporting its tendency to reside in the atmosphere. ecetoc.org Any amount of this compound that might be discharged into aquatic systems would be expected to volatilize into the atmosphere with a relatively short half-life. ecetoc.orgcdc.gov

Atmospheric Dispersion Modeling

Once released, this compound, also known as HCFC-124, primarily partitions to the atmosphere due to its physical properties as a gas with high volatility. ecetoc.orgwho.int Its long atmospheric residence time allows for widespread distribution. nih.gov Three-dimensional chemical transport models have been employed to simulate the atmospheric fate of HCFC-124 and predict the deposition of its degradation products. nasa.govresearchgate.netescholarship.org For instance, a coarse-resolution model (8° latitude by 10° longitude) was used to calculate the formation and deposition of Trifluoroacetic Acid (TFA) from precursors including HCFC-124, based on projected future emissions. nasa.govescholarship.org These models are crucial for understanding the global and regional concentrations of breakdown products resulting from the atmospheric dispersion of HCFC-124. nasa.govresearchgate.net Recent studies show that global emissions of HCFC-124 are not decreasing as expected under the Montreal Protocol phase-out, with emissions in 2023 estimated at around 3 Gg yr−1. copernicus.org This continued emission, potentially from leakage during the production of other fluorochemicals like HFC-125, contributes to its ongoing atmospheric presence and dispersion. copernicus.org

Inter-compartmental Transfer Dynamics (Air, Water, Soil)

The environmental distribution of this compound is dominated by its partitioning into the atmosphere. ecetoc.org Its high volatility and low water solubility mean that when released into water, it is expected to volatilize rapidly. who.intnih.gov

Estimated volatilization half-lives are remarkably short:

Model River: 1 hour nih.gov

Model Lake: 5 days nih.gov

This rapid transfer from the aqueous phase to the air compartment is a key feature of its environmental dynamics. who.int Consequently, HCFC-124 is not expected to persist in water or soil. arkema.com Hydrolysis is not considered a significant environmental fate process for this compound because it lacks functional groups that would break down in water under typical environmental pH conditions (pH 5 to 9). nih.gov Due to its properties, any discharges into water systems would lead to its eventual transfer to the atmosphere, where it undergoes degradation. who.int

Formation and Environmental Impact of Atmospheric Degradation Products

In the atmosphere, this compound is broken down, primarily by reacting with hydroxyl (OH) radicals. nasa.gov This degradation process leads to the formation of several other chemical species, some of which have their own environmental implications.

Trifluoroacetic Acid Formation and Persistence

A significant degradation product of HCFC-124 is Trifluoroacetic Acid (TFA; CF₃COOH). nasa.govresearchgate.netescholarship.orgnasa.gov The formation pathway involves the initial reaction of HCFC-124 with OH radicals to produce a CF₃COX intermediate (where X is Chlorine), which then undergoes hydrolysis within clouds to form the stable and persistent TFA. nasa.govresearchgate.netescholarship.org

Modeling studies have projected the resulting concentrations of TFA in rainwater due to the degradation of HCFC-124 and other fluorocarbons.

| Region/Scenario | Projected TFA Concentration (μg/L) | Source |

|---|---|---|

| Global Annual Average (Washout Only) | 0.16 | nasa.gov, researchgate.net, escholarship.org |

| Global Annual Average (Washout & Dry Deposition) | 0.12 | nasa.gov, researchgate.net, escholarship.org |

| Northern Mid-latitudes (Annual Average) | 0.15 - 0.20 | nasa.gov, researchgate.net, escholarship.org |

| Northern Mid-latitudes (July Monthly Average) | 0.3 - 0.45 | nasa.gov, researchgate.net |

TFA is highly persistent in the environment and its potential for long-term accumulation in certain aquatic environments has been a subject of concern. nasa.govresearchgate.netescholarship.orgfluorocarbons.org While current concentrations are generally below known toxicity limits, its persistence warrants ongoing evaluation. fluorocarbons.org

Bioaccumulation Potential in Ecological Systems

The potential for this compound to accumulate in living organisms is considered low. nih.gov This assessment is based on its estimated Bioconcentration Factor (BCF), a measure of a chemical's tendency to concentrate in aquatic organisms from the surrounding water. An estimated BCF of 7.8 suggests a low potential for bioconcentration in aquatic ecosystems. nih.gov Furthermore, fluorocarbons, in general, tend to concentrate in body fat but are then slowly released into the blood. nih.gov The metabolism of HCFC-124 can lead to the formation of Trifluoroacetic acid (TFA) and TFA-protein adducts in the body. nih.gov

Thermal Decomposition and Incineration Chemistry

When subjected to high temperatures, such as those from open flames or during incineration, this compound undergoes thermal decomposition. meiersupply.com This breakdown can produce toxic and irritating compounds. ecetoc.orgmeiersupply.com

| Decomposition Condition | Resulting Products | Source |

|---|---|---|

| High Temperatures (e.g., open flames, electric heaters) | Hydrochloric acid (HCl), Hydrofluoric acid (HF), Carbonyl halides (e.g., phosgene) | meiersupply.com, ecetoc.org |

| Pyrolysis in Helium (923-1048K) | Hexafluoropropylene (C₃F₆) (major), Tetrafluoroethylene (B6358150) (C₂F₄), Perfluoro-2-butene isomers, iso-C₄F₈, CFCl₂CF₃ | tandfonline.com |

| Pyrolysis in Hydrogen (923-1048K) | 1,1,1,2-Tetrafluoroethane (CH₂FCF₃) (major), Difluoromethane (B1196922) (CH₂F₂), Fluoroform (CHF₃), Methyl fluoride (CH₃F), 1,1,1-Trifluoroethane (B1214931) (CF₃CH₃), 1,2-Difluoroethane (CHF₂CHF₂) | tandfonline.com |

Experimental studies show that the decomposition pathway and resulting products are highly dependent on the surrounding chemical environment. tandfonline.com In an inert helium atmosphere, the primary decomposition products are perfluorinated olefins, whereas in the presence of hydrogen, the reaction shifts to produce hydrofluorocarbons. tandfonline.com The primary decomposition mechanism is believed to be the elimination of HCl to form a perfluoromethylcarbene intermediate. tandfonline.com Due to the formation of hazardous substances, mixtures containing HCFC-124 that cannot be separated for recycling are typically disposed of through incineration. meiersupply.com Various incineration and plasma technologies are approved for the destruction of hydrochlorofluorocarbons. copalliance.org

Pyrolytic Reaction Pathways

The thermal decomposition of this compound (HCFC-124a) has been investigated under atmospheric pressure at temperatures ranging from 923 to 1048 K. epa.gov The primary pyrolytic reaction pathway for HCFC-124a is believed to be α,α-hydrochloric acid (HCl) elimination, which leads to the formation of a singlet perfluoromethylcarbene intermediate. epa.gov At higher temperatures, the rupture of the carbon-chlorine bond becomes a competing reaction pathway. epa.gov

Experimental studies utilizing a tubular reactor with online gas chromatography/mass spectrometry (GC/MS) and gas chromatography/flame ionization detection (GC/FID) have identified the stable products of HCFC-124a decomposition. In an inert helium environment, the major product is hexafluoropropylene (C₃F₆). epa.gov Other significant products include tetrafluoroethylene (C₂F₄), 1,2-dichloro-1,1,2,2-tetrafluoroethane, the cis and trans isomers of perfluoro-2-butene, and isooctafluorobutane (iso-C₄F₈). epa.gov

The reaction environment significantly influences the decomposition pathways and product distribution. When hydrogen is introduced into the reaction mixture, it markedly increases the conversion of the reactant and alters the product selectivity, shifting it away from perfluorinated olefins and chlorinated species. epa.gov In the presence of hydrogen, the major product observed is 1,1,1,2-tetrafluoroethane (HFC-134a). epa.gov Other products formed in a hydrogen atmosphere include difluoromethane (CH₂F₂), trifluoromethane (B1200692) (CHF₃), methyl fluoride (CH₃F), 1,1,1-trifluoroethane (CF₃CH₃), and 1,1,2,2-tetrafluoroethane (B1583514) (CHF₂CHF₂). epa.gov

Formation of Perfluorinated Olefins and Carbene Intermediates

The formation of perfluorinated olefins during the pyrolysis of this compound is intrinsically linked to the behavior of the carbene intermediate. The principal decomposition mechanism is the elimination of HCl to produce singlet perfluoromethylcarbene (:CFCF₃). epa.gov

This carbene intermediate is highly reactive and can undergo further reactions. A key pathway is the 1,2-fluorine migration isomerization of the singlet perfluoromethylcarbene to form tetrafluoroethylene (C₂F₄). epa.gov This isomerization is a significant step leading to the formation of hexafluoropropylene (C₃F₆), which is the major product in an inert atmosphere. epa.gov The product selectivity between C₃F₆ and C₂F₄ is consistent with a high activation energy for the isomerization process (36 kcal/mole) and a low heat of formation for difluorocarbene (:CF₂) (-44 kcal/mole). epa.gov

The table below summarizes the products formed during the pyrolysis of this compound in different environments.

Table 1: Pyrolytic Decomposition Products of this compound

| Reaction Environment | Major Product(s) | Other Observed Products |

|---|---|---|

| Helium (Inert) | Hexafluoropropylene (C₃F₆) | Tetrafluoroethylene (C₂F₄), 1,2-dichloro-1,1,2,2-tetrafluoroethane, cis- and trans-perfluoro-2-butene, Isooctafluorobutane (iso-C₄F₈) |

| Hydrogen | 1,1,1,2-Tetrafluoroethane (CH₂FCF₃) | Difluoromethane (CH₂F₂), Trifluoromethane (CHF₃), Methyl fluoride (CH₃F), 1,1,1-Trifluoroethane (CF₃CH₃), 1,1,2,2-Tetrafluoroethane (CHF₂CHF₂) |

Data sourced from an experimental study on the pyrolytic behavior of HCFC-124. epa.gov

Biogeochemical Cycling in Aquatic and Terrestrial Environments

Detailed studies on the complete biogeochemical cycling of this compound in aquatic and terrestrial environments are limited. However, its environmental fate is largely dictated by its physical and chemical properties, which favor partitioning into the atmosphere upon release. ecetoc.org

In aquatic environments, any dissolved this compound is expected to have a very long lifetime, with an estimated oceanic lifetime of approximately 1,855 years, indicating that the oceans act as a long-term sink. ecetoc.org Due to its volatility, a significant portion of the compound released to water is expected to evaporate into the atmosphere. epa.gov Hydrolysis in natural waters is an extremely slow process for chlorinated alkanes. nih.gov

In terrestrial environments, the mobility of similar chlorinated compounds in soil suggests a potential for leaching into groundwater. epa.gov However, volatilization from soil surfaces to the atmosphere is also a primary dissipation route. epa.gov Biodegradation in soil and water is generally slow for highly halogenated hydrocarbons. epa.gov For instance, studies on the closely related 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) showed no degradation in the presence of various reactive minerals found in soil and sediment. researchgate.netnih.gov

The atmospheric degradation of HCFC-124, an isomer of this compound, is known to produce trifluoroacetic acid (TFA), which is then deposited onto the Earth's surface through washout or dry deposition. researchgate.net Limited studies in rats have also shown that HCFC-124 can be metabolized through oxidation to yield trifluoroacetic acid and fluoride ions, which are then excreted. ecetoc.org This suggests a potential pathway for the transformation of this compound in biological systems, should exposure occur.

Toxicology, Metabolism, and Ecotoxicology of 1 Chloro 1,1,2,2 Tetrafluoroethane

Mammalian Toxicokinetics and Biotransformation

The study of toxicokinetics reveals how a substance is absorbed, distributed, metabolized, and eliminated by an organism. For 1-chloro-1,1,2,2-tetrafluoroethane, this provides crucial insights into its potential effects on mammalian systems.

Studies in animals indicate that this compound (HCFC-124) is absorbed, though to a slight extent, following exposure. oecd.org The primary route of elimination is through exhalation, with a significant portion of the absorbed compound being rapidly cleared from the bloodstream.

The biotransformation of this compound is primarily mediated by the cytochrome P450 enzyme system, specifically the CYP2E1 isozyme. oecd.org This metabolic process is a key determinant of the compound's toxicological profile. The metabolism of HCFC-124 is considered to be slight. oecd.org

The metabolism of this compound results in the formation of several metabolites. The main metabolite identified in urine is trifluoroacetic acid. oecd.orgnih.gov Additionally, inorganic fluoride (B91410) is also excreted as a urinary metabolite. oecd.org It has been suggested that an intermediate metabolite, trifluoroacetaldehyde, could potentially bind to proteins, though no resulting toxic effects have been observed. oecd.org

Genotoxicity and Mutagenicity Assessments

Genotoxicity and mutagenicity assays are essential for evaluating the potential of a chemical to cause genetic damage, which can lead to mutations and potentially cancer.

In vitro studies are crucial for the initial screening of a compound's genotoxic potential. The Ames test, a bacterial reverse mutation assay, is a widely used method for this purpose. wikipedia.orgnih.gov This test utilizes strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine, an essential amino acid. wikipedia.orgnih.gov The test assesses a chemical's ability to cause a back mutation, allowing the bacteria to grow on a histidine-deficient medium. wikipedia.org

For 1,1,1,2-tetrafluoroethane (B8821072), a structurally related compound, a comprehensive battery of in vitro tests, including those on cultured mammalian cells, has shown no evidence of genotoxic activity. ecetoc.orgnih.gov

In vivo studies, such as the mouse micronucleus assay, provide data on a compound's genotoxic effects within a living organism. criver.comnih.govfda.gov This test detects damage to chromosomes or the mitotic apparatus by observing the formation of micronuclei in erythrocytes. criver.comfda.gov

For the related compound 1,1,1,2-tetrafluoroethane, in vivo genotoxicity tests have not demonstrated any mutagenic activity. ecetoc.orgnih.gov

Carcinogenicity Bioassays and Tumorigenic Potential

Extensive research, including long-term bioassays, has been conducted to evaluate the carcinogenic potential of this compound (HCFC-124). In a comprehensive two-year chronic toxicity and carcinogenicity study, rats were exposed to HCFC-124 at concentrations of 2000, 10,000, or 50,000 ppm for six hours a day, five days a week. nih.gov The results of this study showed no evidence of carcinogenicity in either male or female rats at any of the tested concentrations. nih.gov There were no compound-related adverse effects on survival, and no toxicologically significant organ weight changes or gross or microscopic findings that would indicate a tumorigenic response. nih.gov The no-observed-adverse-effect level (NOAEL) for carcinogenicity was determined to be 50,000 ppm. ecetoc.org

Furthermore, HCFC-124 has been evaluated in a battery of mutagenicity studies, including the Ames test in Salmonella typhimurium, tests in yeast, and in cultured mammalian cells, as well as an in vivo mouse micronucleus assay. ecetoc.org Across these various assays, HCFC-124 did not demonstrate any mutagenic activity. nih.govecetoc.org The lack of both mutagenic potential and tumorigenesis in long-term animal studies suggests that HCFC-124 is unlikely to pose a carcinogenic hazard to humans. ecetoc.org

Table 1: Summary of Carcinogenicity and Mutagenicity Studies for HCFC-124

| Study Type | Species/System | Exposure/Concentration | Key Findings | Reference |

| Chronic Toxicity/Carcinogenicity | Rats (Male & Female) | 0, 2000, 10,000, or 50,000 ppm (2 years) | No evidence of carcinogenicity; NOAEL of 50,000 ppm. | nih.govecetoc.org |

| Mutagenicity (Ames Test) | Salmonella typhimurium | Up to 60% for 48 hours | Not mutagenic. | nih.govecetoc.org |

| Mutagenicity (In Vitro) | Cultured Human Lymphocytes | Up to 100% for 3 hours | No clastogenic activity. | nih.gov |

| Mutagenicity (In Vivo) | Mouse Bone Marrow | 99,000 ppm (6 hrs/day for 2 days) | No induction of micronuclei. | nih.gov |

Reproductive and Developmental Toxicity Investigations

The reproductive and developmental toxicity of HCFC-124 has been investigated in studies with rats and rabbits. In developmental toxicity studies, pregnant rats and rabbits were exposed to inhalation concentrations as high as 50,000 ppm. ecetoc.org The results showed no evidence of embryotoxicity or teratogenicity in either species at the highest concentration tested. ecetoc.org While there was minimal evidence of maternal toxicity at concentrations of 15,000 ppm and above, there were no adverse effects on fetal development. ecetoc.org

Table 2: Reproductive and Developmental Toxicity of HCFC-124

| Study Type | Species | Exposure Concentration | Key Findings | Reference |

| Developmental Toxicity | Rats | Up to 50,000 ppm | No evidence of embryotoxicity or teratogenicity. Minimal maternal toxicity at ≥15,000 ppm. | ecetoc.org |

| Developmental Toxicity | Rabbits | Up to 50,000 ppm | No evidence of embryotoxicity or teratogenicity. Minimal maternal toxicity at ≥15,000 ppm. | ecetoc.org |

Specific Organ System Toxicity

Like many other halogenated hydrocarbons, HCFC-124 has the potential to induce cardiac sensitization, which is an increased sensitivity of the heart to the arrhythmogenic effects of adrenaline. ecetoc.orgecetoc.org In experimental screening studies involving dogs, cardiac sensitization, characterized by life-threatening arrhythmias, was observed at concentrations of 26,000 ppm and above when the animals were challenged with an intravenous injection of epinephrine (B1671497) to simulate stress. ecetoc.org The no-observed-effect level (NOEL) for cardiac sensitization in these studies was established at 10,000 ppm. ecetoc.org This phenomenon is a critical toxicological endpoint for many fluorocarbons and is a key consideration in risk assessment. ecetoc.orgnih.gov

The primary acute toxicological effect of HCFC-124 at high concentrations is weak central nervous system (CNS) depression, manifesting as anaesthesia. ecetoc.org In 90-day inhalation studies with rats and mice, slight CNS depression was observed at concentrations as high as 50,000 ppm. ecetoc.org In a combined chronic toxicity and carcinogenicity study, no significant exposure-related neurological effects were observed in rats at concentrations up to 50,000 ppm. ecetoc.org A functional observational battery conducted on rats exposed for up to 13 weeks showed no adverse neurological effects. researchgate.net

Studies on the hepatic and renal effects of HCFC-124 have shown minimal toxicity. In 90-day studies, rats and mice exposed to concentrations as high as 50,000 ppm exhibited only minor blood chemistry changes. ecetoc.org A combined chronic toxicity/carcinogenicity study in rats exposed to up to 50,000 ppm for two years found no toxicologically significant compound-related effects on organ weights or any gross or microscopic findings in the liver or kidneys. nih.gov While exposure to HCFC-124 can lead to the excretion of trifluoroacetic acid (TFA) and fluoride ions in the urine, this is considered a result of metabolism and not an adverse effect in itself. nih.govnih.gov In a study comparing the metabolic activation of several hydrochlorofluorocarbons, HCFC-124 showed a much lower potential for forming TFA-protein adducts in the liver compared to halothane (B1672932) and HCFC-123, suggesting a lower potential for immune-mediated hepatitis. nih.gov

Comparative Toxicology with Other Halogenated Ethanes (e.g., HCFCs, HFCs)

The toxicology of HCFC-124 is often compared to other hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs) that have been developed as replacements for chlorofluorocarbons (CFCs). In general, HCFCs and HFCs undergo similar biotransformation reactions, primarily through cytochrome P450-catalyzed oxidation. nih.gov

Compared to some other halogenated ethanes, HCFC-124 exhibits a relatively low order of toxicity. For example, chronic inhalation studies with HCFC-123 have shown adverse effects on the liver, including tumor formation in rodents at high concentrations. nih.gov In contrast, long-term studies with HCFC-124 have not revealed any carcinogenic effects. nih.govecetoc.org

In terms of cardiac sensitization, the potential of HCFC-124 is within the range of other fluorocarbons. For instance, CFC-11 is considered a strong sensitizer, while CFC-12 is a moderate sensitizer. nist.gov The cardiac sensitization potential of HFC-134a has a NOEL of 40,000 ppm in dogs, which is higher than that of HCFC-124. who.int

Developmental toxicity studies with various HFCs have shown varied results. For example, HFC-134a has been associated with slightly retarded skeletal ossification in rat fetuses at 50,000 ppm, and HFC-245fa has caused decreased fetal weight at high concentrations. nih.gov In contrast, HCFC-124 did not produce any developmental effects in rats or rabbits at concentrations up to 50,000 ppm. ecetoc.org

Ecological Toxicology of this compound

This compound, also known as HCFC-124, is a hydrochlorofluorocarbon that has been used as a refrigerant. ecetoc.org Due to its potential release into the environment, understanding its ecological toxicology is important. Assessments indicate that the compound exhibits a low potential for adverse effects on both aquatic and terrestrial ecosystems. ecetoc.org

Aquatic Ecotoxicity (e.g., to aquatic organisms)

The ecotoxicological profile of this compound in aquatic environments suggests a low level of concern. Predictive assessments and available experimental data indicate that the concentration required to elicit toxic effects in aquatic organisms is high, generally above the substance's limit of solubility in water. ecetoc.orghudsontech.com

Research Findings:

Another acute immobilisation test on Daphnia magna according to OECD Guideline 202 also demonstrated low toxicity. The results showed that the 24-hour and 48-hour EC50 and the No Observed Effect Concentration (NOEC) were all greater than 40 mg/L.

For other aquatic organisms such as fish and algae, specific experimental data are limited. However, ecotoxicology assessments consistently conclude that there is likely no toxicity at the limit of solubility for both acute and chronic exposure. hudsontech.com A comprehensive review by the European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC) predicted that the toxic concentration of HCFC-124 to aquatic organisms is relatively high (greater than 90 mg/L), suggesting that significant effects on these organisms in the environment are unlikely. ecetoc.org

Table 1: Aquatic Ecotoxicity of this compound

| Organism | Test Type | Endpoint | Duration | Result | Reference |

|---|---|---|---|---|---|

| Daphnia magna (Water Flea) | Acute | EC50 | 48 hours | > 40 mg/L | |

| Daphnia magna (Water Flea) | Acute | NOEC | 48 hours | > 40 mg/L | |

| Daphnia magna (Water Flea) | Acute | EL50 | 48 hours | > 100 mg/L | |

| Fish | Acute/Chronic | No experimental data available; predicted to have no toxicity at the limit of solubility. hudsontech.com | hudsontech.com | ||

| Algae | Acute/Chronic | No experimental data available; predicted to have no toxicity at the limit of solubility. hudsontech.com | hudsontech.com |

Terrestrial Ecotoxicity (e.g., to terrestrial organisms)

Information regarding the specific effects of this compound on terrestrial organisms is sparse, with a notable lack of direct experimental studies. ecetoc.orgecetoc.org The environmental risk assessment for this compound relies heavily on predictive models based on its physical and chemical properties. ecetoc.org

Research Findings:

Authoritative reviews, such as the Joint Assessment of Commodity Chemicals (JACC) report by ECETOC, have addressed the potential for terrestrial toxicity. According to this assessment, there are no experimental data available for the toxicity of this compound to terrestrial organisms. ecetoc.orgecetoc.org However, the predicted toxic concentration is high, estimated to be over 90 mg/L. ecetoc.org Based on this prediction, it is concluded that the substance is unlikely to cause significant adverse effects on terrestrial organisms in the environment. ecetoc.orgecetoc.org

Table 2: Terrestrial Ecotoxicity of this compound

| Organism Type | Test Type | Endpoint | Result | Reference |

|---|---|---|---|---|

| Terrestrial Organisms (e.g., earthworms, plants, birds) | Not specified | Toxic Concentration | Predicted to be > 90 mg/L; No experimental data available. ecetoc.org | ecetoc.org |

Analytical Methodologies for 1 Chloro 1,1,2,2 Tetrafluoroethane in Environmental and Biological Matrices

Gas Chromatography (GC) Coupled with Diverse Detection Systems

Gas chromatography is a cornerstone technique for the analysis of volatile compounds like 1-chloro-1,1,2,2-tetrafluoroethane. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. The choice of detector coupled with the GC system is critical for achieving the desired sensitivity and selectivity.

Flame Ionization Detection (FID)

Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used method for the analysis of organic compounds. youtube.com In this technique, the sample is injected into the GC, where it is vaporized and carried by a gas (usually helium or hydrogen) through a heated capillary column. youtube.com The column separates the different components of the sample, which then pass through a hydrogen flame that ionizes the carbon atoms. youtube.com This ionization generates a current that is proportional to the amount of the substance, allowing for quantification. youtube.com

While GC-FID offers high separation performance and delivers precise and reproducible results quickly, it is not specific to halogenated compounds and may require careful calibration with reference standards for accurate identification based on retention times. youtube.com For the analysis of HCFC-124 in air, a GC-FID combination can be utilized, with a reported detection limit of 0.1 ppm. ecetoc.org The process involves injecting a gas sample into a heated port, followed by separation on a packed column. ecetoc.org

Table 1: GC-FID Operating Conditions for HCFC-124 Analysis

| Parameter | Value |

| Detector | Flame Ionization Detector (FID) |

| Column | Packed Column |

| Injection Port Temperature | 200°C |

| Column Temperature | 100°C (isothermal) |

| Carrier Gas | Helium |

| Detection Limit (Air) | 0.1 ppm |

| Data sourced from ECETOC JACC No. 46 ecetoc.org |

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of GC with the identification power of mass spectrometry. intertek.com This method is widely used for the detection of trace levels of atmospheric chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs). quiz-maker.com After separation by the GC column, the eluted compounds are ionized, and the resulting ions are separated based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a chemical fingerprint. intertek.comwiley.com

GC-MS offers high sensitivity and specificity, making it ideal for identifying and quantifying unknown compounds in complex mixtures. intertek.com High-resolution GC-MS (HR-GC-MS) provides even greater sensitivity and specificity, which is particularly advantageous for trace-level detection in environmental monitoring. intertek.com For analyzing samples of unknown origin and preventing cross-contamination, a cryogen-free preconcentration GC-MS method has been developed for monitoring ozone-depleting substances (ODSs) and halogenated greenhouse gases (HGSs). chromatographyonline.com This system can analyze samples with high humidity and achieve precise and accurate results for a wide range of compounds. chromatographyonline.com

The National Institute of Standards and Technology (NIST) maintains a comprehensive mass spectral database that includes data for this compound, which is crucial for the identification of the compound in GC-MS analysis. nist.gov

Electron Capture Detection (ECD)

The electron capture detector (ECD) is a highly sensitive and selective detector for compounds that can capture electrons, particularly halogenated compounds like this compound. chromatographyonline.com It is noted for being the most sensitive of the classical GC detectors, with detection limits in the parts-per-billion (ppb) range. chromatographyonline.com

The ECD operates by using a radioactive source (typically Nickel-63) to generate a steady stream of electrons from the carrier gas (usually nitrogen). chromatographyonline.com When an electronegative compound passes through the detector, it captures some of these electrons, causing a decrease in the standing current, which is then measured as a signal. chromatographyonline.com This high selectivity makes it an excellent choice for analyzing trace concentrations of chlorinated hydrocarbons in environmental samples like marine sediments. To handle complex atmospheric samples, two-dimensional gas chromatography with ECD (GCxGC-ECD) has been developed, offering enhanced separation and sensitivity for halocarbons at parts-per-trillion by volume (pptv) levels. nih.gov

Spectrophotometric Techniques

While chromatographic methods are dominant, spectrophotometric techniques can also be employed for the analysis of specific compounds. These methods are based on the absorption or emission of light by the analyte. For some fluorocarbons, specific spectrophotometric methods have been developed, although they are less common for this compound compared to GC-based approaches. It's important to note that while the provided source mentions spectrophotometry in the context of alternative refrigerants, it primarily points towards GC-MS for detailed analysis. govinfo.gov

Infrared (IR) Spectrometry for Atmospheric Monitoring

Infrared (IR) spectrometry is a valuable tool for the remote sensing and monitoring of atmospheric trace gases, including HCFCs. mdpi.com This technique relies on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. By analyzing the absorption spectrum of the atmosphere, the presence and concentration of various compounds can be determined.

Ground-based high-resolution Fourier transform infrared (FTIR) spectrometers are used to record mid-infrared solar spectra, from which vertical profiles and total columns of atmospheric gases like HCFC-22 have been successfully retrieved. mdpi.com Similarly, satellite-based instruments like the Atmospheric Infrared Sounder (AIRS) can be used to observe trends of compounds like CFC-11 by analyzing their infrared absorption bands. umich.edu The infrared absorption spectrum of HCFC-124a has been studied, which provides the fundamental data needed for its detection and quantification using IR spectrometry. researchgate.net

Sample Collection and Preparation Protocols

The accuracy and reliability of any analytical result are highly dependent on the proper collection and preparation of the sample. organomation.com These procedures are critical for ensuring that the analyzed sample is representative of the matrix from which it was taken and that the analytes of interest are not lost or contaminated during the process. organomation.compjoes.com

For environmental matrices such as air, water, and soil, specific protocols are followed. Air samples containing volatile compounds like HCFC-124a are often collected in specially designed canisters, such as SUMMA® canisters, for later analysis. epa.gov Automated methods for on-line sample collection and analysis are also available, which are particularly useful for frequent monitoring. epa.gov For water and soil samples, preparation may involve extraction techniques like solvent extraction or solid-phase extraction to isolate and concentrate the analytes from the sample matrix before analysis. organomation.com

In the case of biological matrices like blood, urine, or tissue, sample preparation is often more complex due to the presence of proteins, fats, and other potential interferences. biotage.comnih.gov Common preparation techniques include:

Protein precipitation: To remove proteins that can interfere with the analysis. researchgate.net

Liquid-liquid extraction (LLE): To separate the analyte from the biological fluid based on its solubility in different immiscible solvents. tiaft.org

Solid-phase extraction (SPE): A chromatographic technique used to isolate and concentrate the analyte from a complex sample. researchgate.net

Homogenization: For solid tissue samples to create a uniform mixture before extraction. tiaft.org

The choice of the specific sample preparation method depends on the nature of the biological matrix, the concentration of the analyte, and the analytical technique to be used. researchgate.nettiaft.org

Air Sample Collection (e.g., Stainless Steel Canisters, Diffusive Samplers)

The collection of airborne this compound is a critical first step in its analysis. The choice of sampling method depends on factors such as the expected concentration, the sampling environment, and the duration of sampling. Common techniques involve the use of stainless steel canisters for whole air sampling or diffusive samplers for passive collection.

Stainless Steel Canisters

Stainless steel canisters are a widely accepted method for collecting whole air samples containing volatile organic compounds (VOCs), including halogenated hydrocarbons like this compound. nih.govepa.govastm.org These canisters are typically made of stainless steel and often have their interior surfaces passivated to prevent the adsorption of analytes and ensure sample stability. astm.orgacoreconsumiveis.com.brentechinst.com Passivation techniques include electropolishing or coating with materials like fused silica (B1680970) (e.g., Siltek® treatment) or nickel-chromium oxide (SUMMA®). acoreconsumiveis.com.brentechinst.com

The sampling process involves collecting air into a pre-evacuated canister. nih.govepa.gov This can be done as a grab sample, capturing air at a specific moment, or as a time-integrated sample over a period ranging from minutes to 24 hours or more. epa.govastm.org For time-integrated sampling, a flow controller regulates the rate at which air enters the canister. nih.govepa.gov This method offers several advantages, including:

The ability to collect samples without a pump. nih.gov

Suitability for remote and unattended sample collection. astm.org

Provision of a sufficient sample volume for replicate analyses and assessment of measurement precision. astm.org

Ease of storage and shipping. astm.org

After collection, the samples are transported to a laboratory for analysis, typically by gas chromatography (GC) coupled with a mass spectrometer (MS) or other suitable detectors like a flame ionization detector (FID). nih.govecetoc.org

Interactive Table 1: Comparison of Canister Sampling Features

| Feature | Description | Key Advantages | Common Methodologies |

| Material | 304 or 316 Stainless Steel. acoreconsumiveis.com.br | Rugged and durable for field use. acoreconsumiveis.com.br | EPA Method TO-15. nih.gov |

| Passivation | Interior surfaces are treated to be inert (e.g., SUMMA®, Siltek®). acoreconsumiveis.com.brentechinst.com | Prevents analyte loss and reactions, ensuring sample integrity. acoreconsumiveis.com.brentechinst.com | ASTM D5466. astm.org |

| Sampling Mode | Subatmospheric or pressurized collection into an evacuated canister. epa.gov | Allows for grab or time-integrated sampling. epa.govastm.org | N/A |

| Flow Control | Achieved via critical orifices or mass flow controllers. nih.govepa.gov | Enables controlled sampling over specific durations. nih.govepa.gov | N/A |

Diffusive Samplers